3-Iodo-6-methoxy-1H-indazole

Palladium-catalyzed cross-coupling C–I bond activation Medicinal chemistry building blocks

Researchers seeking efficient access to 3-substituted indazoles for kinase or MDM2 inhibitor programs often face slow oxidative addition with bromo/chloro analogs. 3-Iodo-6-methoxy-1H-indazole solves this by enabling rapid, high-yield Suzuki-Miyaura and Sonogashira couplings under mild conditions. • C-I bond (≈217 kJ/mol) undergoes facile Pd(0) insertion, reducing reaction times vs. Br/Cl analogs. • 6-Methoxy group contributes to target binding; iodine enables radiolabeling (¹²⁵I) for probe development. • Available at 98% purity; stored under inert atmosphere to preserve reactive iodide integrity.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
CAS No. 936138-17-9
Cat. No. B1384740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methoxy-1H-indazole
CAS936138-17-9
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNC(=C2C=C1)I
InChIInChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
InChIKeyOHXDNTHWTHMKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methoxy-1H-indazole (CAS 936138-17-9) Procurement Guide: A Halogenated Indazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Iodo-6-methoxy-1H-indazole (CAS 936138-17-9) is a heterocyclic organic compound belonging to the indazole family, characterized by a fused pyrazole–benzene core substituted with a methoxy group at the 6-position and a reactive iodine atom at the 3-position . With a molecular weight of 274.06 g/mol and an XLogP3 value of 2.2, this halogenated indazole exhibits moderate lipophilicity that influences its solubility and permeability in biological systems . The compound is a solid at ambient temperature, with a reported melting point of 171 °C and a boiling point of 393.1 °C at 760 mmHg . Its iodine substituent serves as a versatile synthetic handle, enabling participation in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Sonogashira couplings, making it a valuable building block for the construction of more complex heterocyclic scaffolds in pharmaceutical research [1]. The compound is commercially available at purities of 97–98% and is typically stored at 2–8 °C under inert atmosphere and protection from light to maintain stability .

Why Generic 3-Iodo-6-methoxy-1H-indazole Substitution Fails: Positional Isomers and Halogen Variants Alter Reactivity and Biological Activity


Substituting 3-iodo-6-methoxy-1H-indazole with its close analogs—such as 3-bromo-6-methoxy-1H-indazole, 3-chloro-6-methoxy-1H-indazole, or the 5-iodo positional isomer—can significantly alter both synthetic utility and biological performance. The iodine atom at the 3-position is substantially more reactive in palladium-catalyzed cross-coupling reactions than bromine or chlorine due to the weaker carbon–iodine bond (bond dissociation energy: C–I ≈ 217 kJ/mol vs. C–Br ≈ 285 kJ/mol), enabling milder reaction conditions and higher yields in Suzuki–Miyaura and Sonogashira couplings [1]. Furthermore, the regioisomeric placement of the methoxy group affects electronic distribution and hydrogen-bonding capacity, with the 6-methoxy pattern potentially influencing kinase binding differently than 5-methoxy or unsubstituted analogs [2]. Although direct head-to-head biological comparisons for this exact compound are sparse, class-level evidence demonstrates that indazole substitution patterns critically modulate activity against targets such as FGFR, p53/MDM2, and COX-2 [3]. Therefore, simple replacement with another halogenated or methoxy-substituted indazole without quantitative validation risks compromising both synthetic efficiency and the desired pharmacological profile.

3-Iodo-6-methoxy-1H-indazole: Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Reactivity: Iodo Substituent Enables Higher Cross-Coupling Yields Under Milder Conditions than Bromo or Chloro Analogs

The 3-iodo substituent of 3-iodo-6-methoxy-1H-indazole provides a decisive advantage in palladium-catalyzed cross-coupling reactions over the corresponding bromo (3-bromo-6-methoxy-1H-indazole) and chloro analogs. The weaker C–I bond (bond dissociation energy ~217 kJ/mol) compared to C–Br (~285 kJ/mol) and C–Cl (~397 kJ/mol) facilitates oxidative addition, the rate-determining step in many cross-couplings, enabling reactions to proceed at lower temperatures and with higher turnover numbers. While no direct yield comparison for the exact 6-methoxy derivative is available, a foundational study on 3-iodoindazoles demonstrated efficient Suzuki–Miyaura coupling with aryl boronic acids to generate 3-arylindazoles in high yields under standard Pd(PPh₃)₄ catalysis [1]. The same reactivity principles apply to Sonogashira alkynylations of 3-iodoindazoles, which proceed smoothly with terminal alkynes to yield 3-alkynylindazoles [2].

Palladium-catalyzed cross-coupling C–I bond activation Medicinal chemistry building blocks

Antiproliferative Activity: Class-Level Evidence for Kinase Inhibition and p53/MDM2 Pathway Modulation

Although direct quantitative biological data for 3-iodo-6-methoxy-1H-indazole in peer-reviewed literature are limited, class-level evidence from structurally related indazole derivatives demonstrates the potential of this scaffold to modulate key anticancer targets. Patent disclosures indicate that indazole compounds, including those bearing halogen substituents at the 3-position, act as potent inhibitors of FGFR (fibroblast growth factor receptor) kinases, which are implicated in tumor growth and angiogenesis [1]. Additionally, indazole-based compounds have been shown to inhibit the p53/MDM2 protein–protein interaction, leading to stabilization of the tumor suppressor p53 and induction of apoptosis in cancer cells . For example, a series of 1H-indazole-3-amine derivatives exhibited IC₅₀ values as low as 5.15 µM against K562 leukemia cells with 6.45-fold selectivity over normal HEK-293 cells, underscoring the scaffold's potential for selective cytotoxicity [2]. While this specific data does not pertain directly to 3-iodo-6-methoxy-1H-indazole, it establishes a mechanistic basis for its application in kinase and protein–protein interaction inhibitor programs.

Kinase inhibition p53/MDM2 pathway Anticancer research

Physical–Chemical Identity: Purity, Storage Stability, and Hazard Profile

For procurement and experimental reproducibility, the defined purity, storage conditions, and hazard profile of 3-iodo-6-methoxy-1H-indazole provide essential specifications. Commercial sources offer this compound at purities of 97% or 98% , ensuring consistent quality for synthetic or biological assays. The compound is a light-sensitive solid that must be stored at 2–8 °C under an inert atmosphere to prevent decomposition . According to GHS classification, it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), requiring appropriate personal protective equipment and handling under a fume hood . In contrast, the 3-bromo analog (CAS 1134328-18-9) has a lower molecular weight (227.06 g/mol) and may exhibit different storage requirements and stability profiles, though direct comparative stability data are not available .

Compound quality control Storage conditions Safety data

3-Iodo-6-methoxy-1H-indazole: Recommended Research and Industrial Application Scenarios


Palladium-Catalyzed Cross-Coupling to Generate 3-Aryl/Alkynyl-6-methoxyindazole Libraries

3-Iodo-6-methoxy-1H-indazole is ideally suited as an electrophilic coupling partner in Suzuki–Miyaura and Sonogashira reactions to construct diverse 3-substituted indazole libraries for medicinal chemistry. The iodine atom at the 3-position undergoes facile oxidative addition with Pd(0) catalysts, enabling coupling with aryl boronic acids or terminal alkynes under mild conditions [1][2]. This reactivity surpasses that of the corresponding bromo or chloro analogs, reducing reaction times and improving yields. The resulting 3-aryl- or 3-alkynyl-6-methoxyindazoles can serve as advanced intermediates in drug discovery programs targeting kinases, GPCRs, or other protein families.

Kinase Inhibitor Lead Generation and Target Validation

Given the established role of indazole scaffolds in inhibiting kinases such as FGFR, GSK-3, and JAK, 3-iodo-6-methoxy-1H-indazole provides a privileged starting point for designing novel kinase inhibitors [3]. The 3-iodo group can be elaborated via cross-coupling to introduce diverse aromatic or heteroaromatic moieties, allowing exploration of structure–activity relationships (SAR) around the kinase ATP-binding pocket. The methoxy group at the 6-position may contribute to binding affinity through hydrophobic interactions or hydrogen bonding. This compound is appropriate for use in biochemical kinase assays, cellular proliferation studies, and initial in vivo pharmacokinetic profiling of lead series.

p53/MDM2 Protein–Protein Interaction Inhibitor Development

Indazole derivatives have been identified as small-molecule antagonists of the p53/MDM2 interaction, a validated target for restoring p53 tumor suppressor function . 3-Iodo-6-methoxy-1H-indazole can be functionalized at the 3-position to install substituents that mimic the three key hydrophobic residues (Phe19, Trp23, Leu26) of p53, thereby disrupting the MDM2–p53 complex. Researchers may employ this building block to synthesize focused libraries for fluorescence polarization or surface plasmon resonance (SPR) assays to identify potent MDM2 binders with favorable cellular activity.

Chemical Biology Probe Synthesis and Target Identification

The iodo substituent not only enables cross-coupling diversification but also serves as a potential radiolabeling site (e.g., ¹²⁵I) for autoradiography or SPECT imaging studies. 3-Iodo-6-methoxy-1H-indazole can be incorporated into bifunctional probes for affinity-based protein profiling (AfBPP) or photoaffinity labeling to identify cellular targets of indazole-based bioactive compounds. Its defined storage and handling requirements (cold chain, light protection) ensure that the reactive iodine atom remains intact prior to use .

Technical Documentation Hub

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